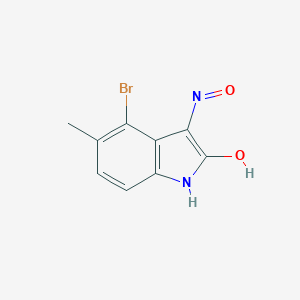![molecular formula C20H12FIN2O2 B400494 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B400494.png)
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzooxazole ring fused with a benzamide moiety, substituted with fluoro and iodo groups, which contribute to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzooxazole Ring: The initial step involves the cyclization of 2-aminophenol with 2-fluorobenzoyl chloride under acidic conditions to form the benzooxazole ring.
Iodination: The benzooxazole intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite to introduce the iodo group at the desired position.
Amidation: Finally, the iodinated benzooxazole is reacted with 3-iodobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The presence of the iodo group makes it suitable for palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts with appropriate ligands, bases like potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while a Suzuki coupling reaction with phenylboronic acid would produce a biphenyl derivative.
科学研究应用
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzooxazole ring.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoro and iodo substituents can enhance binding affinity and selectivity towards these targets, influencing various biological pathways.
相似化合物的比较
Similar Compounds
- N-[2-(2-Fluoro-phenyl)-benzooxazol-5-yl]-3-chloro-benzamide
- N-[2-(2-Fluoro-phenyl)-benzooxazol-5-yl]-3-bromo-benzamide
- N-[2-(2-Fluoro-phenyl)-benzooxazol-5-yl]-3-methyl-benzamide
Uniqueness
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is unique due to the presence of both fluoro and iodo substituents, which can significantly influence its reactivity and interaction with biological targets. The iodo group, in particular, makes it a versatile intermediate for further functionalization through coupling reactions, offering a broader range of synthetic possibilities compared to its chloro or bromo analogs.
属性
分子式 |
C20H12FIN2O2 |
|---|---|
分子量 |
458.2g/mol |
IUPAC 名称 |
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide |
InChI |
InChI=1S/C20H12FIN2O2/c21-16-7-2-1-6-15(16)20-24-17-11-14(8-9-18(17)26-20)23-19(25)12-4-3-5-13(22)10-12/h1-11H,(H,23,25) |
InChI 键 |
ADEBVKMUUQUTPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)I)F |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)I)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(Dimethylamino)-3-nitrobenzaldehyde {4-[(2,5-dimethylphenyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}hydrazone](/img/structure/B400413.png)
![2,4-Dibromo-6-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B400415.png)
![N-(2-methoxyphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B400417.png)
![2-({[2-(2,4-Dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4,6-bisnitrophenol](/img/structure/B400418.png)
![2-methyl-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B400421.png)
![N-[4-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B400422.png)
![N-[4-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide](/img/structure/B400423.png)
![2-(2-methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B400424.png)
![2-(4-bromoanilino)-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B400425.png)
![methyl 2-[[4-chloro-6-(N-phenylanilino)-1,3,5-triazin-2-yl]amino]acetate](/img/structure/B400429.png)

![Bis(1-methylethyl) (2,4-dichlorophenyl)({[(2,2,2-trichloro-1-hydroxyethyl)amino]carbonyl}oxy)methylphosphonate](/img/structure/B400432.png)

